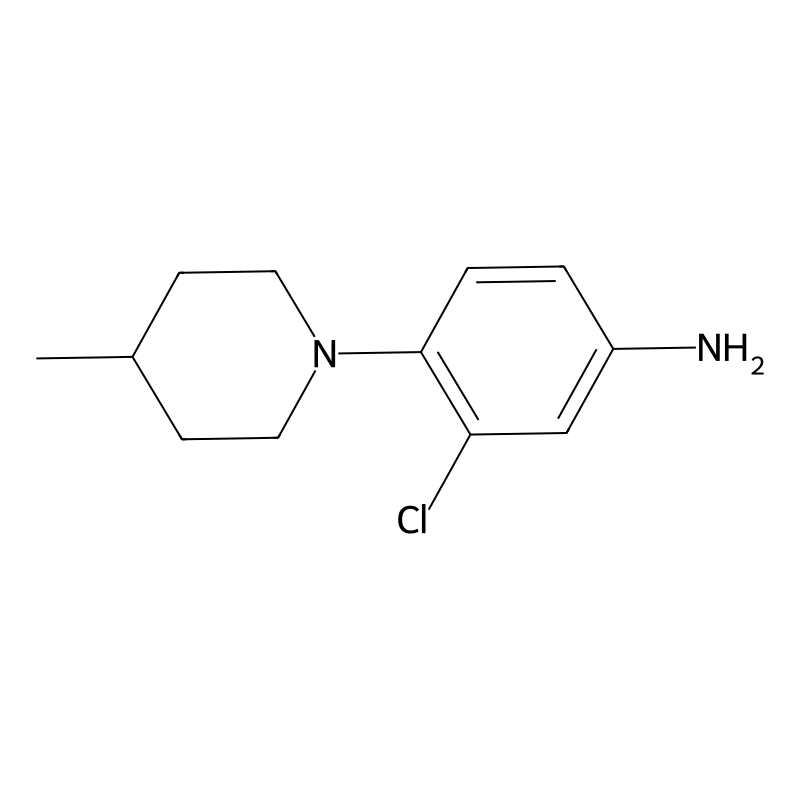

3-Chloro-4-(4-methylpiperidin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Existing Information:

- The compound can be found on PubChem , a database of chemical information, which provides its basic structure and properties.

- Sigma-Aldrich, a chemical supplier, offers the compound, indicating its potential use in research applications .

- Ambeed, another chemical supplier, highlights specific properties of the compound relevant to drug research, such as high gastrointestinal absorption and blood-brain barrier permeability .

3-Chloro-4-(4-methylpiperidin-1-yl)aniline is an organic compound characterized by its molecular formula and a molecular weight of approximately 224.73 g/mol. This compound features a chloro group at the 3-position and a 4-(4-methylpiperidin-1-yl) substituent at the 4-position of the aniline ring. The presence of the chlorine atom and the piperidine moiety imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and biological applications .

- Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide or peracids.

- Reduction: Reduction reactions can convert it into amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups under suitable conditions.

The specific products formed from these reactions depend on the reagents and reaction conditions used.

The biological activity of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline is linked to its interaction with specific molecular targets, such as enzymes or receptors. It has been investigated for potential therapeutic applications due to its pharmacological properties, which may include modulating enzyme activity and influencing biological pathways.

The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 4-methylpiperidine. This reaction is usually conducted in a suitable solvent with a catalyst to facilitate product formation. In industrial settings, methods are optimized for higher yields and purity, often incorporating purification techniques like recrystallization or chromatography .

Synthetic Route ExampletextReactants: 3-Chloroaniline + 4-Methylpiperidine Conditions: Solvent (e.g., dimethylformamide), heat, catalystProduct: 3-Chloro-4-(4-methylpiperidin-1-yl)aniline

textReactants: 3-Chloroaniline + 4-Methylpiperidine Conditions: Solvent (e.g., dimethylformamide), heat, catalystProduct: 3-Chloro-4-(4-methylpiperidin-1-yl)aniline

3-Chloro-4-(4-methylpiperidin-1-yl)aniline has diverse applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.

- Biology: Used in studying biological pathways and enzyme interactions.

- Medicine: Investigated for potential therapeutic roles, particularly in drug development.

- Industry: Employed in producing specialty chemicals and materials.

Research on 3-Chloro-4-(4-methylpiperidin-1-yl)aniline's interactions focuses on its binding affinity to specific targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects, contributing to understanding its role in various biochemical pathways .

Several compounds share structural similarities with 3-Chloro-4-(4-methylpiperidin-1-yl)aniline. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(4-Methylpiperidin-1-yl)aniline | 0.75 | Lacks chlorine substitution; different reactivity. |

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | 0.73 | Contains piperazine instead of piperidine. |

| 2-(4-Methylpiperidin-1-yl)aniline | 0.75 | Different position of the piperidine group. |

| N1-(4-Chlorophenyl)benzene-1,2-diamine | 0.75 | Different substitution pattern; potential uses vary. |

| 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine | 0.73 | Similar structure but with piperazine moiety. |

Uniqueness

The uniqueness of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline lies in its specific substitution pattern, which influences its reactivity and biological interactions compared to similar compounds. The combination of the chloro group and the piperidine ring contributes to its distinct properties, making it particularly useful in research and industrial applications.